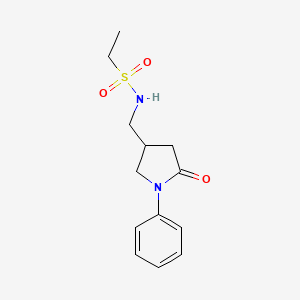

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide

描述

属性

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-9-11-8-13(16)15(10-11)12-6-4-3-5-7-12/h3-7,11,14H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQLGCJBNLXWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Pathways

Core Pyrrolidinone Synthesis

The 5-oxo-1-phenylpyrrolidine scaffold is typically synthesized via a condensation reaction between itaconic acid and aniline (Figure 1).

Procedure :

- Itaconic acid (1.3 g, 10 mmol) and aniline (0.93 g, 10 mmol) are refluxed in water (20 mL) for 6 hours.

- The product, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid , is isolated via filtration (85% yield).

Key Data :

Functionalization at the 3-Position

Esterification and Reduction

The carboxylic acid is converted to a hydroxymethyl group:

- Esterification : The acid (2.0 g, 8.2 mmol) is treated with methanol (20 mL) and H2SO4 (0.5 mL) under reflux for 4 hours to yield the methyl ester (90%).

- Reduction : The ester is reduced with LiAlH4 (1.5 eq) in THF at 0°C to afford 3-(hydroxymethyl)-1-phenylpyrrolidin-5-one (75% yield).

Key Data :

Amination via Azide Intermediate

The hydroxyl group is converted to an amine:

- Mesylation : The alcohol (1.0 g, 4.8 mmol) is treated with methanesulfonyl chloride (1.2 eq) and Et3N in DCM to form the mesylate (95% yield).

- Azide Displacement : Reaction with NaN3 (2 eq) in DMF at 80°C for 12 hours yields the azide (80%).

- Reduction : Catalytic hydrogenation (H2, Pd/C) in MeOH reduces the azide to 3-(aminomethyl)-1-phenylpyrrolidin-5-one (85% yield).

Key Data :

Sulfonylation

The primary amine is reacted with ethanesulfonyl chloride:

- Reaction Conditions : The amine (0.5 g, 2.4 mmol) and Et3N (1.5 eq) are stirred in DCM (10 mL) at 0°C. Ethanesulfonyl chloride (1.2 eq) is added dropwise, and the mixture is stirred for 2 hours.

- Workup : The product is purified via silica gel chromatography (hexane/EtOAc, 3:1) to yield N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide (78% yield).

Key Data :

Alternative Routes

Reductive Amination

An alternative pathway employs reductive amination of a ketone intermediate:

- Oxidation : The alcohol (3-(hydroxymethyl)-1-phenylpyrrolidin-5-one) is oxidized to 3-formyl-1-phenylpyrrolidin-5-one using PCC (75% yield).

- Reductive Amination : Reaction with ammonium acetate and NaBH3CN in MeOH introduces the amine (65% yield).

Limitations : Lower yields compared to the azide pathway due to side reactions.

化学反应分析

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can replace the ethanesulfonamide moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material synthesis.

作用机制

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Features and Functional Groups

The table below compares N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide with structurally related sulfonamide derivatives from recent patents and studies:

Key Observations:

- Substituent Effects : Fluorine atoms in analogs (e.g., ) enhance metabolic stability and lipophilicity, whereas the target compound lacks halogenation, suggesting a trade-off between polarity and bioavailability .

- Sulfonamide Positioning: The ethanesulfonamide group in the target is attached to a methyl-pyrrolidinone arm, contrasting with the benzyl-methanesulfonamide in or cyclopentyl-linked variants in . This affects spatial orientation in target binding pockets .

常见问题

Q. What synthetic strategies are effective for preparing N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions:

Cyclocondensation : Formation of the pyrrolidinone ring using precursors like β-keto esters or nitriles under reflux with catalysts (e.g., piperidine in ethanol at 0–5°C) .

Alkylation : Introducing the methyl group at position 3 via nucleophilic substitution, requiring inert atmospheres to prevent oxidation .

Sulfonamide Coupling : Reaction with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .

Optimization includes solvent choice (polar aprotic solvents enhance reactivity) and temperature control (0–5°C minimizes side reactions) . Purification via column chromatography and characterization by , , and HRMS are critical for confirming structural integrity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies protons on the pyrrolidinone ring (δ 2.5–3.5 ppm) and sulfonamide group (δ 3.1–3.3 ppm). confirms the carbonyl (C=O) at ~175 ppm .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calculated for CHNOS: 311.1064) ensures molecular fidelity .

- HPLC-PDA : Purity assessment (>98%) using UV detection at λ ≈ 255 nm, a standard for sulfonamides .

Q. What are the common reactivity patterns of the pyrrolidinone ring under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the carbonyl oxygen leads to ring-opening via nucleophilic attack (e.g., water or alcohols), forming linear amides. Stability studies in pH 7.4 buffer show no degradation over 24 hours, supporting biological use .

- Basic Conditions : β-elimination may occur at elevated temperatures, forming α,β-unsaturated amides. Reaction monitoring via TLC or in-situ IR spectroscopy is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. For example, introducing electron-withdrawing groups (e.g., -CF) stabilizes sulfonamide-target interactions .

- Molecular Docking : Simulates binding to enzymes (e.g., carbonic anhydrase IX). AutoDock Vina or Schrödinger Suite identifies optimal substituents for improved binding affinity (e.g., ΔG < -8 kcal/mol) .

- Reaction Path Search : Transition state analysis (e.g., using Gaussian 16) optimizes synthetic routes, reducing experimental trial-and-error .

Q. What experimental approaches resolve contradictions in reported biological activities of sulfonamide analogs?

- Methodological Answer :

- Orthogonal Assays : Conflicting IC values (e.g., kinase inhibition) are addressed by combining fluorescence polarization (FP) and surface plasmon resonance (SPR) to measure binding kinetics .

- Metabolic Stability Studies : Microsomal assays (human liver microsomes + NADPH) compare half-life (t) across analogs. For example, trifluoromethylation increases t from 2.1 to 6.8 hours .

- Caco-2 Permeability : Modifying alkyl chains (C2 to C4) improves apparent permeability (P) from 1.2 × 10 to 5.8 × 10 cm/s, enhancing bioavailability predictions .

Q. How do structural modifications at the N-ethylsulfonamide moiety influence pharmacokinetics?

- Methodological Answer :

- LogP Optimization : Introducing hydrophilic groups (e.g., -OH) reduces LogP from 2.3 to 1.1, improving aqueous solubility. Measured via shake-flask method .

- CYP450 Inhibition Screening : Fluorescence-based assays (e.g., CYP3A4) show that bulky substituents (e.g., -Ph) reduce inhibition (IC > 50 μM vs. 12 μM for parent compound) .

- Plasma Protein Binding (PPB) : Equilibrium dialysis reveals that halogenation increases PPB from 85% to 93%, impacting free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。